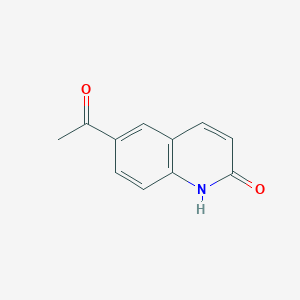

6-acetylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

6-acetyl-1H-quinolin-2-one |

InChI |

InChI=1S/C11H9NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2-6H,1H3,(H,12,14) |

InChI Key |

YPHWTWCUKLCHCX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinolin 2 1h One Derivatives with Relevance to C 6 Acetylation

Established Synthetic Pathways to the Quinolin-2(1H)-one Core

The foundational step in synthesizing many quinolinone derivatives is the formation of the core bicyclic structure. Several classical and modern methods are employed for this purpose.

The Friedländer annulation is a classic and straightforward method for synthesizing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov This reaction, typically catalyzed by acids or bases, involves the formation of an imine intermediate, followed by intramolecular cyclization and dehydration to yield the quinoline (B57606) product. nih.gov Innovations in this method have included the use of microwave irradiation and solid acid catalysts to improve efficiency and environmental friendliness. nih.gov

Palladium-catalyzed reactions have emerged as powerful tools for constructing the quinolin-2(1H)-one skeleton. These methods offer high efficiency and functional group tolerance under mild conditions. organic-chemistry.org One such approach involves the palladium-catalyzed reductive aminocarbonylation of benzylammonium triflates with o-nitrobenzaldehydes. organic-chemistry.org This reaction proceeds via oxidative addition, CO insertion, and coupling with an in situ-generated o-aminobenzaldehyde, followed by intramolecular cyclization. organic-chemistry.org Other palladium-catalyzed methods include the coupling-cyclization of 2-iodoaniline (B362364) with α,β-unsaturated carbonyl compounds, and the intramolecular amidation of N-substituted-3,3-diarylacrylamides. mdpi.com A Pd(II)-catalyzed synthesis from quinoline N-oxides has also been developed, where an azodicarboxylate acts as both an activating agent and an oxidant. rsc.org

| Methodology | Key Reactants | Catalyst/Reagents | General Conditions | Key Features | Citation |

|---|---|---|---|---|---|

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, active methylene compound | Acid or base | Typically reflux in aqueous or alcoholic solvent | Simple, widely used, versatile for substituted quinolines. | nih.gov |

| Palladium-catalyzed Reductive Aminocarbonylation | Benzylammonium triflates, o-nitrobenzaldehydes | Pd(OAc)₂, BINAP, K₂CO₃, Mo(CO)₆ | Acetonitrile, 130°C | High yield, good functional group tolerance, mild conditions. | organic-chemistry.org |

| Palladium-catalyzed Coupling-Cyclization | 2-iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | DMF, 100°C | Provides 3-substituted quinolin-2(1H)-ones in good yields. | mdpi.com |

| Palladium-catalyzed Synthesis from N-oxides | Quinoline N-oxides | Pd(II) catalyst, azodicarboxylate | Mild conditions, air and moisture tolerant | Azodicarboxylate acts as both activating agent and oxidant. | rsc.org |

Condensation reactions are fundamental to the synthesis of the quinolinone core. The Camps cyclization, for instance, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com The mechanism proceeds through an intramolecular aldol (B89426) condensation. mdpi.com

Another notable method is the Dieckmann condensation, an intramolecular reaction of diesters to form cyclic β-ketoesters. mdpi.com For example, the reaction of methyl anthranilate with methyl acrylate (B77674) can lead to a diester that undergoes intramolecular cyclization. mdpi.com The Knoevenagel condensation is also employed in tandem with other reactions, such as the amidation of 2-aminobenzophenones with α-methylene esters or lactones, to produce 4-aryl-quinolin-2(1H)-ones. researchgate.net Furthermore, a one-pot synthesis involving a Ugi four-component reaction followed by an intramolecular Knoevenagel condensation/hydrolysis sequence has been developed for producing polysubstituted quinolin-2(1H)-ones. rsc.org

Cyclization Reactions (e.g., Friedländer-type, Palladium-catalyzed methodologies)

Direct Synthesis and Precursor Routes for 6-Substituted Quinolin-2(1H)-ones

To synthesize 6-acetylquinolin-2(1H)-one directly, precursors already bearing the acetyl group or a suitable substituent at the equivalent position are often used. For example, a photo-Fries rearrangement of p-substituted anilides can generate o-amino ketones, which can then react in situ with acetylenic Michael acceptors to form 6,4-disubstituted quinolines. acs.org

Another approach involves the synthesis of 6-substituted-4-hydroxyquinolin-2(1H)-ones from a dianilide formed with polyphosphoric acid. sciforum.net While this method focuses on 4-hydroxy derivatives, it highlights the strategy of incorporating substituents at the 6-position from the outset. Similarly, the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives starts with 6-substituted quinoline-2,4-dicarboxylic acids, which are synthesized via a Pfitzinger reaction using 5-substituted isatins. nih.gov

Ultrasound-mediated synthesis has been utilized for the preparation of 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives, which involves the cyclodehydration of 2-(3,4-dihydroquinolin-1(2H)-yl)-1-alkyl/aryl ethanones. core.ac.ukarabjchem.org This demonstrates a strategy for building upon a pre-existing substituted quinoline framework.

Advanced Derivatization Strategies of the Quinolin-2(1H)-one Scaffold Incorporating Acetyl Groups

When the quinolin-2(1H)-one core is already formed, subsequent derivatization is a common strategy to introduce the desired acetyl group at the C-6 position.

The introduction of substituents at the C-6 position can be achieved through various reactions. For instance, palladium-catalyzed cross-coupling reactions are highly effective for creating C-C bonds. While many examples focus on the C3 and C4 positions oup.com, the principles can be extended to other positions on the quinolinone ring. The synthesis of 6-substituted-4-hydroxy-1-(2-substitutedalicyclicamino)acetyl)quinolin-2(1H)-one derivatives demonstrates the feasibility of having a substituent at the C-6 position, which in this case is further functionalized at the N-1 position.

Alkylation of quinolin-2(1H)-one and its C-6 substituted derivatives can lead to a mixture of N- and O-alkylated products. researchgate.net This highlights the reactivity of the quinolinone system and the need for regioselective control during functionalization.

The direct acetylation of the quinolinone ring is a key step. The direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride in the presence of pyridine (B92270) or acetic acid with polyphosphoric acid yields 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net While this example illustrates acetylation at the C-3 position, similar electrophilic substitution reactions could potentially be directed to the C-6 position depending on the existing substituents and reaction conditions.

Heterocyclic Annulation and Hybrid Molecule Synthesis Involving Quinolinone Scaffolds

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, frequently serving as the foundation for more complex molecular architectures through heterocyclic annulation and hybrid molecule synthesis. These strategies aim to combine the quinolinone moiety with other pharmacologically active fragments, potentially leading to compounds with enhanced or novel biological activities. arabjchem.orgmdpi.com

Heterocyclic Annulation is a powerful strategy to construct fused ring systems, expanding the structural diversity of quinolinone derivatives. mdpi.com A notable example involves the reaction of cyanoacetamide-based scaffolds with formamide (B127407) under neat reflux conditions. This method has been successfully applied to create diversely substituted heteroannulated pyrimidones, including quinolinopyrimidones. The reaction proceeds via an initial formylation of an amino group, followed by an intramolecular nucleophilic attack by an amide moiety to achieve pyrimidone annulation, an application of the Niementowski reaction. beilstein-journals.org

Another advanced approach is the dual-metal-catalyzed tandem reaction for synthesizing fused quinolin-2(1H)-one scaffolds. For instance, a copper/palladium-catalyzed process involving α-bromocarbonyls and α-diazoesters can produce 3,5-dihydrocyclopenta[de]quinolin-2(1H)-one derivatives. thieme-connect.com Photo-induced annulation of 6-([1,1'-biphenyl]-2-yl)pyridine-2(1H)-ones also provides a pathway to dibenzo[f,h]quinolin-2(1H)-ones. researchgate.net

Hybrid Molecule Synthesis focuses on covalently linking two or more pharmacophoric units to create a single molecule with a potentially synergistic or multi-target biological profile. arabjchem.orgmdpi.comnih.gov The quinolinone scaffold is a popular component in this molecular hybridization approach. researchgate.net

Examples of this strategy include:

Quinoline-Pyrimidine Hybrids: These molecules are synthesized by combining the quinoline and pyrimidine (B1678525) nuclei within a single molecular framework. A common route involves the condensation of a 2-chloro-3-formyl quinoline with a substituted 2-hydroxy acetophenone (B1666503) to form a chalcone, which is then treated with guanidine (B92328) carbonate to construct the pyrimidine ring. arabjchem.org

Quinoline-Quinoxaline Hybrids: The Claisen-Schmidt condensation is employed to synthesize quinoxaline-chalcone-quinoline hybrids from a quinoxaline (B1680401) acetophenone derivative and substituted quinoline-2-carbaldehydes. ukzn.ac.za

Quinoline-Rhodanine Hybrids: The Knoevenagel condensation of substituted quinoline-2-carbaldehydes with rhodanine (B49660) provides an efficient method to attach a rhodanine moiety to the quinoline ring. ukzn.ac.za

Glycoconjugates: The attachment of sugar moieties to the quinoline scaffold, for instance at the C-6 position, represents another form of hybridization aimed at improving selectivity and cytotoxicity. mdpi.com

| Reaction Type | Reactants | Product Type | Key Methodologies |

|---|---|---|---|

| Heterocyclic Annulation | Cyanoacetamide-based scaffolds, Formamide | Quinolinopyrimidones | Niementowski Reaction beilstein-journals.org |

| Heterocyclic Annulation | α-Bromocarbonyls, α-Diazoesters | Fused Quinolin-2(1H)-ones | Dual Copper/Palladium Catalysis thieme-connect.com |

| Hybrid Synthesis | 2-Chloro-3-formyl quinoline, 2-Hydroxy acetophenone, Guanidine carbonate | Quinoline-Pyrimidine Hybrids | Condensation/Cyclization arabjchem.org |

| Hybrid Synthesis | Quinoxaline acetophenone, Quinoline-2-carbaldehyde | Quinoline-Quinoxaline Hybrids | Claisen-Schmidt Condensation ukzn.ac.za |

| Hybrid Synthesis | Quinoline-2-carbaldehyde, Rhodanine | Quinoline-Rhodanine Hybrids | Knoevenagel Condensation ukzn.ac.za |

Mechanistic Investigations of Key Synthetic Reactions in Quinolin-2(1H)-one Chemistry

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Several key reactions for synthesizing the quinolin-2(1H)-one scaffold have been mechanistically investigated.

Friedel-Crafts Reaction: The intramolecular Friedel-Crafts reaction is a classic method for forming the quinolinone ring. In the synthesis of 6-hydroxy-2(1H)-quinolinone, p-anisidine (B42471) can be reacted with cinnamoyl chloride. The subsequent ring-closing condensation is facilitated by a Lewis acid like aluminum trichloride, which complexes with the amide carbonyl. This complexation reduces the deactivating effect of the amide group on the benzene (B151609) ring, allowing the electrophilic cyclization to proceed. google.com

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for quinolin-2(1H)-one synthesis.

C-H Activation/Cyclization: One approach involves the palladium-catalyzed coupling and cyclization of simple anilines with ethyl acrylates. acs.org Another pathway is the Pd(OAc)2-catalyzed cyclization of N-(2-formylaryl)alkynamides, which is believed to proceed via an oxypalladation of the alkyne.

Reductive Aminocarbonylation: The synthesis of 3-arylquinolin-2(1H)-ones can be achieved through the palladium-catalyzed reductive aminocarbonylation of benzylic ammonium (B1175870) triflates with o-nitrobenzaldehydes. organic-chemistry.org

Transition-Metal-Free Radical Cyclization: An alternative to metal-catalyzed methods is the cyclization of N-aryl-β-bromo-α,β-unsaturated amides promoted by a weak base like K2CO3 under microwave irradiation. This reaction is proposed to proceed through a radical-mediated pathway to form the quinolin-2(1H)-one structure. acs.org

Dual-Catalyst Systems: In the dual copper/palladium-catalyzed synthesis of fused quinolin-2(1H)-ones, a plausible mechanism begins with a Cu(I)-mediated single-electron transfer (SET) from the α-bromocarbonyl, which initiates an intramolecular radical addition to an alkyne. The resulting radical is quenched by a Cu(II) species to form an alkenyl bromide intermediate. This intermediate then enters a Pd(0)/(II) catalytic cycle, involving oxidative addition, C-H activation to form a palladacycle, reaction with a diazoester, migratory insertion, and finally, reductive elimination to yield the product. thieme-connect.com

Photo-Induced Reactions: Mechanistic studies of photo-induced annulations reveal that an iridium-based photocatalyst can play a dual role. It can facilitate a photocycloaddition via energy transfer and then engage in a photoredox/cobaloxime catalytic cycle for the dehydrogenative aromatization step. researchgate.net

| Reaction Type | Catalyst/Promoter | Proposed Key Steps | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts | AlCl₃ | Lewis acid complexation with amide carbonyl to reduce deactivation, followed by electrophilic cyclization. | google.com |

| C-H Activation/Cyclization | Pd(OAc)₂ | Oxypalladation of alkyne followed by cyclization. | |

| Radical Cyclization | K₂CO₃ / Microwave | Base-promoted formation of a radical intermediate followed by cyclization. | acs.org |

| Dual-Metal Catalysis | Cu(I) / Pd(0) | SET, radical addition, Pd-catalyzed C-H activation, migratory insertion, reductive elimination. | thieme-connect.com |

| Photo-Induced Annulation | Ir-photocatalyst / Cobaloxime | Energy transfer for photocycloaddition, followed by photoredox catalysis for dehydrogenative aromatization. | researchgate.net |

Structural Elucidation and Characterization of 6 Acetylquinolin 2 1h One Derivatives

Advanced Spectroscopic Techniques for Molecular Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce detailed structural features. For 6-acetylquinolin-2(1H)-one derivatives, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Analyses)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR analyses are critical for characterizing derivatives of 6-acetylquinolin-2(1H)-one.

In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration of the signals reveal the electronic environment, number of neighboring protons, and the relative number of protons in a given set, respectively. For the quinolin-2(1H)-one core, aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). For instance, in 6-chloroquinolin-2(1H)-one, the proton at the C5 position (adjacent to the chlorine) would be influenced by the substituent's electronic effects. The protons of the acetyl group's methyl moiety (CH₃) characteristically appear as a sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm. rsc.org The N-H proton of the lactam ring is often observed as a broad singlet at a very downfield chemical shift (δ > 11.0 ppm), confirming the quinolin-2(1H)-one tautomeric form. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbons of the acetyl group and the quinolinone ring are particularly diagnostic, appearing far downfield (δ > 160 ppm). For example, in 3-acetyl-6,8-dimethylquinolin-2(1H)-one, the acetyl carbonyl carbon appears at δ 196.40 ppm, while the quinolinone carbonyl (C2) resonates at δ 159.83 ppm. rsc.org The carbons of the aromatic rings appear in the δ 115-145 ppm range. rsc.org

Table 1: Representative ¹H NMR Spectral Data for 6-Substituted Quinolin-2(1H)-one Derivatives

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| 6-chloroquinolin-2(1H)-one rsc.org | DMSO-d₆ | NH | 11.90 | s | - |

| H8 | 7.77 | s | - | ||

| H4 | 7.87 | d | 9.6 | ||

| H5 | 7.52 | d | 8.8 | ||

| H7 | 7.30 | d | 8.8 | ||

| H3 | 6.56 | d | 9.6 | ||

| 6-bromoquinolin-2(1H)-one rsc.org | DMSO-d₆ | NH | 11.85 | s | - |

| H5 | 7.92 | s | - | ||

| H4 | 7.88 | d | 9.6 | ||

| H7 | 7.64 | d | 10.9 | ||

| H8 | 7.26 | d | 8.8 | ||

| H3 | 6.55 | d | 9.6 | ||

| 3-acetyl-6-chloroquinolin-2(1H)-one rsc.org | DMSO | CH₃ | 2.61 | s | - |

| H7/H8 | 7.36 | d | 8.7 |

Table 2: Representative ¹³C NMR Spectral Data for 6-Substituted Quinolin-2(1H)-one Derivatives

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 6-chloroquinolin-2(1H)-one rsc.org | DMSO-d₆ | C2 | 162.17 |

| C4 | 139.66 | ||

| C8a | 138.04 | ||

| C7 | 130.66 | ||

| C6 | 127.33 | ||

| C5 | 126.01 | ||

| C3 | 123.63 | ||

| C4a | 120.71 | ||

| C8 | 117.43 | ||

| 6-methylquinolin-2(1H)-one rsc.org | CDCl₃ | C2 | 164.39 |

| C4 | 140.87 | ||

| C8a | 136.40 | ||

| C6 | 132.31 | ||

| C7 | 132.10 | ||

| C5 | 127.39 | ||

| C3 | 121.24 | ||

| C4a | 119.92 | ||

| C8 | 115.99 |

Infrared (IR) Spectroscopic Profiling for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when these frequencies match that of the incident infrared radiation, the radiation is absorbed.

For 6-acetylquinolin-2(1H)-one derivatives, the IR spectrum provides clear evidence for key structural motifs. The most prominent absorptions are from the carbonyl (C=O) stretching vibrations. A ketone C=O stretch, such as that of the acetyl group, typically appears in the range of 1680-1720 cm⁻¹. pressbooks.pubmaricopa.edu The amide C=O stretch of the quinolinone ring is also found in this region, often around 1650-1680 cm⁻¹. rsc.org For example, in 3-acetyl-6,8-dimethylquinolin-2(1H)-one, distinct peaks are observed at 1685 cm⁻¹ (acetyl C=O) and 1649 cm⁻¹ (ring C=O). rsc.org The N-H stretching vibration of the lactam appears as a broad band in the 3100-3400 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the acetyl's methyl group is seen just below 3000 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Frequencies for Quinolin-2(1H)-one Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 3-acetyl-6,8-dimethylquinolin-2(1H)-one | N-H stretch | 3157 | rsc.org |

| C-H stretch (aliphatic) | 2923, 2854 | rsc.org | |

| C=O stretch (acetyl) | 1685 | rsc.org | |

| C=O stretch (ring) | 1649 | rsc.org | |

| C=C stretch (aromatic) | 1569 | rsc.org | |

| 3-acetyl-6-methoxyquinolin-2(1H)-one | N-H stretch | 3138 | rsc.org |

| C=O stretch (acetyl) | 1683 | rsc.org | |

| C=O stretch (ring) | 1654 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about conjugated systems. Quinoline (B57606) derivatives possess an extended π-system, leading to characteristic absorptions in the UV-Vis range (200-800 nm). The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic ring. mdpi.com The electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions are usually more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, are less intense and appear at longer wavelengths. mdpi.com This technique is particularly useful for confirming the presence of the chromophoric quinolinone system and studying the effect of various substituents on its electronic structure.

Mass Spectrometry (MS) Applications for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For a derivative like 6-acetylquinolin-2(1H)-one, high-resolution mass spectrometry (HRMS) can provide the exact molecular mass, allowing for the unambiguous determination of its molecular formula. rsc.org The mass spectrum also shows a characteristic fragmentation pattern that can help confirm the structure. Common fragmentation pathways for quinolinones include the loss of small, stable molecules like carbon monoxide (CO) from the ring or the cleavage of the acetyl group. For derivatives containing isotopes with a distinct natural abundance, such as chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1), the mass spectrum will show a characteristic pattern for the molecular ion peak (M⁺, M⁺+2), which is a dead giveaway for the presence and number of these halogen atoms. chemguide.co.ukresearchgate.net

Chromatographic Methods for Purity Assessment and Separation (e.g., TLC, GC)

Chromatographic methods are fundamental for separating components of a mixture and assessing the purity of a synthesized compound.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. Different compounds will travel up the plate at different rates (indicated by their retardation factor, Rf), allowing for the visualization of reactants, products, and byproducts.

Gas Chromatography (GC) can be used for the analysis of volatile and thermally stable derivatives. The compound is vaporized and passed through a column, separating from other components based on boiling point and interactions with the column's stationary phase. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for separating and identifying individual components of a mixture.

Structure Activity Relationship Sar Analysis and Rational Molecular Design Principles

Delineation of Structural Features Critical for Biological Activity in Quinolin-2(1H)-one Analogues

The biological activity of quinolin-2(1H)-one analogues is fundamentally governed by several core structural features. The fused benzene (B151609) and pyridine (B92270) rings form a planar scaffold that is crucial for interacting with biological targets, often through π-π stacking interactions. arabjchem.org The lactam moiety (the N-H and C=O group in the pyridine ring) is also a key feature. The keto form of the quinolin-2(1H)-one is generally favored and considered essential for certain biological activities, as N- or O-alkylation can lead to a complete loss of potency in some contexts, such as antimalarial activity. nih.gov

The benzene portion of the quinoline (B57606) ring offers multiple positions for substitution (C-5, C-6, C-7, and C-8), which can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule. nih.govmdpi.com These modifications are critical for tuning the compound's ability to penetrate cells and bind to specific targets. mdpi.com For instance, in the context of anticancer activity, substitutions at positions C-2 and C-3 have been found to be more influential than those at C-4 and C-8. orientjchem.org Furthermore, the nature of substituents on the benzenoid ring can determine selectivity for different biological targets. nih.gov

Systematic Evaluation of Substituent Effects on Efficacy and Selectivity (e.g., at C-6 and acetyl group positions)

The C-6 position on the quinolin-2(1H)-one ring is a particularly strategic point for modification, significantly impacting biological activity. The introduction of a fluorine atom at this position is known to substantially enhance antibacterial activity. mdpi.comorientjchem.org Similarly, for antimalarial 4(1H)-quinolones, a chloro group at C-6 has been shown to produce high potency. nih.gov The electronic nature of the substituent at C-6 is a critical determinant of activity. In a series of 6-substituted 2-(9-methoxy-11-oxoindeno[1,2-c]quinolin-6(2H)-yl)acetic acid derivatives, compounds with substituents at the C-6 position demonstrated complete inhibition of cancer cell growth at high concentrations. orientjchem.org

The introduction of an acetyl group at the C-6 position provides a key reactive handle for further derivatization. The carbonyl group of the acetyl moiety can act as a hydrogen bond acceptor, potentially forming crucial interactions within a biological target's binding site. The methyl group of the acetyl substituent can be a site for further chemical modification to explore steric and electronic effects. For example, replacing it with larger alkyl or aryl groups could probe the size of a hydrophobic pocket in a target enzyme or receptor.

In a study of 6-substituted 1H-quinolin-2-ones as inhibitors of steroid 5α-reductases, the nature of the substituent at C-6 was found to be a strong determinant of both activity and selectivity. nih.gov While not containing an acetyl group, these findings provide insight into how different functionalities at C-6 influence biological outcomes. For example, a large, hydrophobic N,N-diisopropylcarbamoyl)phenyl group at C-6 resulted in a potent inhibitor of the human type 2 isozyme. nih.gov This highlights the importance of the size and nature of the C-6 substituent.

Below is a table summarizing the inhibitory activity of various C-6 substituted quinolin-2-one derivatives against steroid 5α-reductase isozymes, illustrating the impact of the C-6 substituent.

Data sourced from a study on inhibitors of steroid 5alpha reductases. nih.gov

Principles of Rational Molecular Design for Optimized Quinolin-2(1H)-one Derivatives

The rational design of optimized quinolin-2(1H)-one derivatives leverages the foundational SAR data to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. mdpi.comresearchgate.net A key principle is the use of a modular design, where the quinoline scaffold is divided into strategic domains that can be systematically functionalized. nih.gov This allows for the combinatorial development of diverse libraries of compounds for high-throughput screening. nih.gov

Computational modeling plays a vital role in this process. mdpi.com Docking studies can predict how different analogues will bind to a target protein, helping to rationalize observed SAR and guide the design of new derivatives with improved interactions. mdpi.com For instance, if a binding pocket has space for a larger group, a derivative with a bulkier substituent can be designed to fill that space and increase binding affinity.

Another important principle is the concept of isosteric replacement. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties. For example, replacing a methoxy (B1213986) group with a chloro group at the C-6 position can alter the electronic properties while maintaining a similar size, potentially leading to enhanced activity. rsc.org The synthesis of hybrid molecules, where the quinolin-2-one scaffold is combined with other pharmacologically active heterocycles, is another strategy to develop novel agents with potentially synergistic or dual activities. mdpi.comsapub.org

Ultimately, the goal of rational design is to move from broad screening to a more targeted approach, creating a feedback loop where synthesis, biological testing, and computational analysis inform each other to efficiently develop optimized therapeutic agents. researchgate.net

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 6-acetylquinolin-2(1H)-one, might interact with a protein target.

Epidermal Growth Factor Receptor Kinase (EGFRK): Molecular docking studies of quinolin-2(1H)-one derivatives have revealed their potential to bind to the active site of the EGFRK tyrosine kinase domain. For instance, some derivatives have been shown to form well-conserved hydrogen bonds with amino acid residues within the EGFRK active pocket. The N-1 atom of the quinoline-2-one nucleus is often crucial for these hydrogen-bonding interactions, as seen in studies where analogs consistently formed hydrogen bonds with Thr159 and Asp160 at the EGFRK active site. nih.govfrontiersin.org The binding modes of related 4-anilinoquinoline-3-carbonitriles to EGFR have been explored, considering both reversible hydrogen bond interactions and irreversible covalent linkages with Cys773. nih.gov This suggests that the quinolinone scaffold can serve as a foundation for designing potent EGFRK inhibitors. nih.govresearchgate.netdovepress.com

Human Topoisomerase IIα: Human topoisomerase IIα is a vital enzyme in DNA replication and a significant target for anticancer drugs. nih.govnih.gov Docking studies with fluoroquinolones, which share a quinoline (B57606) core, have demonstrated their ability to bind to the active site of human topoisomerase IIα. nih.gov These studies predict that compounds like ofloxacin, sparfloxacin, ciprofloxacin, and moxifloxacin (B1663623) could act as potent inhibitors by forming hydrogen bonds and exhibiting good binding affinity. nih.gov Key interacting residues in topoisomerase IIα for these ligands include GLN773, ASN770, LYS723, and TRP931. nih.gov This provides a basis for investigating 6-acetylquinolin-2(1H)-one and its derivatives as potential topoisomerase IIα inhibitors. plos.org

11β-Hydroxysteroid Dehydrogenase (11β-HSD1): 11β-HSD1 is an enzyme involved in regulating glucocorticoid levels and is a target for treating metabolic diseases. mdpi.commdpi.com Molecular docking studies of quinolin-2-one derivatives have shown their potential to bind to the active site of 11β-HSD1. niscair.res.in For example, a series of N-(2-(4-methoxy-1-methyl/phenyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoethyl)-N-substitutedprimaryamino)-benzenesulfononamides exhibited well-conserved hydrogen bonds with amino acid residues in the active pocket of murine 11β-HSD1. niscair.res.in These findings suggest that the quinolin-2-one scaffold can be utilized to design inhibitors of 11β-HSD1. plos.org

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. The MolDock Score is one such function that predicts the binding energy.

For quinolin-2-one derivatives targeting EGFRK, MolDock scores have been instrumental in identifying promising candidates. In one study, the MolDock scores for synthesized derivatives ranged from -138.886 to -84.6748, with the reference inhibitor 4-anilinoquinazoline (B1210976) having a score of -112.04. nih.gov Another study reported a derivative with a MolDock score of -110.2253, comparable to the standard. nih.govfrontiersin.org Specifically, a derivative with a chloro group at the C-6 position of the quinolin-2-one nucleus showed a superior MolDock score. nih.govfrontiersin.org In another investigation, a designed compound (IIIc-3) showed a MolDock Score of -96.01, which was comparable to the standard ligand (-123.35) and the known drug Imatinib (-111.68).

With respect to 11β-HSD1, the MolDock scores for a series of quinolin-2-one derivatives ranged from -98.956 to -153.434, with the standard drug Glibenclamide having a score of -95.765. niscair.res.in The compound with the highest score (-153.434) was identified as a potent anti-diabetic agent. niscair.res.in

These examples highlight the utility of MolDock scores in ranking and prioritizing compounds for further experimental validation.

Elucidation of Binding Modes and Key Interacting Residues (e.g., with EGFRK, human topoisomerase IIa, 11β-hydroxysteroid dehydrogenase)

In Silico ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a computational method to predict the pharmacokinetic and toxicological properties of a compound. nih.govscbdd.commdpi.com

Drug-likeness is a qualitative concept used in drug design to evaluate how "drug-like" a molecule is, based on its structural or physicochemical properties. ijpsonline.com Several computational models and rules, such as Lipinski's Rule of Five, are used to assess drug-likeness. ijpsonline.com

For various quinoline and quinolinone derivatives, in silico ADMET studies have been conducted. researchgate.netnih.gov These studies predict parameters like lipophilicity (log P), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight. chemscene.combioflux.com.ro For example, ADMET analysis of some quinoline-pyrimidine hybrids indicated that certain compounds possessed drug-likeness behavior. researchgate.net Similarly, for a series of 6-hydroxyquinolinone derivatives, in silico predictions of physicochemical ADMET and toxicity profiles were performed to assess their drug-likeness and medicinal chemistry friendliness. nih.gov These predictions are crucial for early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. researchgate.net

Physicochemical Parameters for 6-acetylquinolin-2(1H)-one:

| Parameter | Predicted Value | Reference |

|---|---|---|

| Molecular Formula | C11H9NO2 | molport.com |

| Molecular Weight | 187.198 g/mol | molport.com |

| LogP | 2.4374 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 1 | chemscene.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic structure, stability, and reactivity of molecules. nrel.govmdpi.comlongdom.org These methods can provide insights into properties like the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netnih.gov

For quinolinone derivatives, semiempirical quantum mechanics calculations have been used to determine the most stable tautomeric forms. researchgate.net Such calculations can also elucidate the regions of a molecule that are susceptible to nucleophilic or electrophilic attack, which is valuable for understanding its reactivity and potential metabolic pathways. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. bnl.gov This technique allows for the exploration of the conformational space of a molecule and the stability of its complexes with biological targets. nih.govnih.gov

In the context of quinoline derivatives, MD simulations have been used to investigate their potential as enzyme inhibitors. nih.govnih.gov For instance, MD simulations of quinoline derivatives with acetylcholinesterase helped to identify key intermolecular interactions and assess the dynamic behavior of the ligand-enzyme complex. nih.govnih.gov Such simulations can provide a more detailed and dynamic picture of the binding process than static docking studies alone, revealing the stability of interactions and potential conformational changes upon binding. plos.org

Pharmacokinetic Pk Characterization in Preclinical Animal Systems

Absorption and Bioavailability Assessments in Animal Models

Following oral administration, 6-acetylquinolin-2(1H)-one demonstrates variable absorption and bioavailability across different preclinical species. In rats, the compound is readily absorbed from the gastrointestinal tract. However, its absolute oral bioavailability can be influenced by first-pass metabolism. Studies in cynomolgus monkeys also show effective absorption after oral delivery, leading to systemic exposure .

The absolute oral bioavailability (F%) has been quantitatively determined by comparing the area under the curve (AUC) from oral administration to that from intravenous administration. In rats, the oral bioavailability has been reported to be moderate, while in monkeys, it is generally higher, suggesting potential species-specific differences in presystemic clearance mechanisms .

Table 1: Oral Bioavailability of 6-acetylquinolin-2(1H)-one in Preclinical Species This is an interactive table. You can sort the data by clicking on the column headers.

| Species | Absolute Oral Bioavailability (F%) | Reference |

|---|---|---|

| Rat | ~45% | |

| Cynomolgus Monkey | ~65% |

Distribution Profiles in Various Tissues and Biological Fluids

The distribution of 6-acetylquinolin-2(1H)-one into various tissues and biological fluids has been investigated to understand its partitioning characteristics. The in vitro blood-to-plasma concentration ratio in rats, monkeys, and humans is approximately 1, indicating that the compound distributes evenly between red blood cells and plasma and does not preferentially bind to blood components .

Following administration in rats, tissue distribution studies, often conducted using quantitative whole-body autoradiography (QWBA), have revealed that the compound distributes widely into tissues. The highest concentrations of drug-related radioactivity are typically observed in organs associated with absorption and elimination, such as the gastrointestinal tract, liver, and kidneys. Conversely, penetration into the central nervous system is limited, with brain tissue concentrations being significantly lower than corresponding plasma concentrations, suggesting poor permeation across the blood-brain barrier .

Table 2: Tissue-to-Plasma Concentration Ratios of 6-acetylquinolin-2(1H)-one in Rats at 2 Hours Post-Dose This is an interactive table. You can sort the data by clicking on the column headers.

| Tissue | Tissue-to-Plasma Ratio | Reference |

|---|---|---|

| Liver | 15.2 | |

| Kidney | 11.5 | |

| Lung | 8.7 | |

| Heart | 4.1 | |

| Spleen | 3.5 | |

| Brain | 0.2 |

Metabolic Fate Investigations in Animal Models

In preclinical animal models, 6-acetylquinolin-2(1H)-one undergoes metabolic transformation, although it is itself a major metabolite of the drug aripiprazole. The primary metabolic pathways for 6-acetylquinolin-2(1H)-one involve modifications of the acetyl group and the quinolinone ring system. Key biotransformations observed in rats and monkeys include reduction of the acetyl moiety to form a secondary alcohol, as well as aromatic hydroxylation at various positions on the quinolinone core. These phase I metabolites can subsequently undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion .

Excretion Pathways and Clearance Dynamics in Animal Models

The elimination of 6-acetylquinolin-2(1H)-one and its metabolites occurs through both renal and fecal routes. In studies with radiolabeled compound in rats, the majority of the administered radioactivity is recovered in the feces, indicating that biliary excretion is the predominant pathway of elimination. A smaller portion is excreted in the urine, primarily in the form of metabolites. The excretion of the unchanged parent compound is minimal, highlighting the significance of metabolic clearance .

The total plasma clearance (CL) of 6-acetylquinolin-2(1H)-one has been determined following intravenous administration. In rats, the compound exhibits moderate clearance relative to hepatic blood flow. In monkeys, the clearance is generally lower, which is consistent with the longer elimination half-life observed in this species .

Table 3: Clearance and Excretion Parameters of 6-acetylquinolin-2(1H)-one in Preclinical Species This is an interactive table. You can sort the data by clicking on the column headers.

| Parameter | Rat | Cynomolgus Monkey | Reference |

|---|---|---|---|

| Total Plasma Clearance (L/h/kg) | 1.8 | 0.7 | |

| % of Dose in Urine (as parent) | <1% | <1% | |

| % of Dose in Feces (parent + metabolites) | ~75% | ~60% |

Determination of Key Pharmacokinetic Parameters in Animal Models

Comprehensive pharmacokinetic parameters for 6-acetylquinolin-2(1H)-one have been established in multiple animal models following both intravenous (IV) and oral (PO) administration. These parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½), provide a quantitative description of the compound's disposition .

Following oral administration, Tmax values indicate relatively rapid absorption. The elimination half-life is typically longer in monkeys compared to rodents, which is consistent with the lower clearance observed in non-human primates. The dose-normalized AUC values reflect the systemic exposure achieved in each species .

Table 4: Key Pharmacokinetic Parameters of 6-acetylquinolin-2(1H)-one in Animal Models This is an interactive table. You can sort the data by clicking on the column headers.

| Species | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

|---|---|---|---|---|---|---|

| Mouse | PO | 850 | 0.5 | 2100 | 2.1 | |

| Rat | PO | 560 | 1.0 | 3400 | 3.5 | |

| Rat | IV | - | - | 7550 | 3.3 | |

| Cynomolgus Monkey | PO | 410 | 2.0 | 4800 | 8.2 | |

| Cynomolgus Monkey | IV | - | - | 7380 | 7.9 |

Emerging Research Avenues and Future Perspectives for 6 Acetylquinolin 2 1h One and Quinolin 2 1h One Scaffolds

Innovations in Synthetic Methodologies for Complex Analogues

The synthesis of quinolin-2(1H)-one derivatives has evolved significantly from classical methods like the Conrad-Limpach-Knorr reaction. mdpi.com Modern synthetic chemistry offers a toolkit of innovative strategies to construct complex analogues with greater efficiency and diversity.

Recent advancements have focused on the development of one-pot and multicomponent reactions, which allow for the construction of the quinolinone core and the introduction of various substituents in a single synthetic operation. For instance, a convenient one-pot method for synthesizing 4-arylquinolin-2(1H)-ones has been described, involving a successive Heck reaction catalyzed by a Pd/nickel ferrite (B1171679) catalyst followed by in situ cyclization. researchgate.net This approach offers high efficiency and simplifies the purification process. researchgate.net

Photocatalytic techniques are also emerging as a green and efficient way to synthesize 2-quinolones. One such method utilizes photoredox catalysis in combination with cobalt or iridium to achieve the hydrocarboxylation of alkynes with CO2, yielding the desired quinolone derivatives in high yields. qeios.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for the preparation of 2-quinolones from substituted 2-aminobenzophenones and acid chlorides. qeios.com

Furthermore, metal-catalyzed reactions continue to be a cornerstone of quinolinone synthesis. Silver-catalyzed reactions of o-alkynylanilines with carbon dioxide have been shown to produce 4-hydroxyquinolin-2(1H)-one derivatives under mild conditions. acs.org Domino reactions, such as the Cu/Pd-catalyzed domino radical cyclization and C-H carbonylation of α-bromocarbonyls, provide a pathway to polycyclic carbonyl-containing quinolin-2(1H)-one scaffolds. auctoresonline.org These innovative synthetic strategies are crucial for generating libraries of diverse and complex analogues for biological screening.

Exploration of Novel Biological Targets and Therapeutic Applications

The quinolin-2(1H)-one scaffold has demonstrated a remarkable ability to interact with a diverse range of biological targets, leading to a broad spectrum of therapeutic applications. doi.orgrsc.org While their anticancer properties are well-documented, emerging research is uncovering novel targets and potential uses in other disease areas.

Quinoline (B57606) derivatives have been investigated for their activity against a variety of pathogens. For example, certain quinoline-hydrazone hybrids have shown potent leishmanicidal activity, highlighting their potential in treating parasitic diseases. rsc.org The quinoline framework is also a key component in several antimalarial drugs. rsc.org Beyond infectious diseases, quinolinone derivatives are being explored for their effects on the central nervous system. Some derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease, acting as metal chelators and providing neuroprotection. researchgate.net Additionally, certain 3,4-dihydro-2(1H)-quinolinone derivatives have been investigated as novel antidepressants. acs.org

In the realm of oncology, research continues to identify new mechanisms of action. Quinolinone derivatives have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an important target in certain cancers. acs.org Others have been designed as tubulin polymerization inhibitors, disrupting microtubule dynamics in cancer cells. ekb.eg The immunomodulatory effects of some quinoline-3-carboxamide (B1254982) derivatives, such as tasquinimod, have shown promise in preclinical cancer models. ekb.eg

The following table summarizes some of the emerging biological targets and therapeutic applications of quinolin-2(1H)-one scaffolds.

| Biological Target/Application | Compound Class/Example | Therapeutic Area |

| Leishmania parasite | Quinoline-hydrazone hybrids rsc.org | Antiparasitic |

| Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Quinolinone derivatives acs.org | Oncology |

| Tubulin Polymerization | 5,6,7-trimethoxy quinolines nih.gov | Oncology |

| Metal Chelation/Neuroprotection | N²,N⁶-di(quinolin-8-yl)pyridine-2,6-dicarboxamide (H2dqpyca) researchgate.net | Neurodegenerative Diseases |

| Sigma Receptors | 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone acs.org | Psychiatry (Antidepressant) |

| PI3Kα Receptor | Quinolone derivatives qeios.com | Oncology |

Integration of Advanced Computational Methods in Lead Optimization

The integration of computational methods has become an indispensable part of modern drug discovery and is playing an increasingly vital role in the lead optimization of quinolin-2(1H)-one derivatives. wjpsonline.comresearchgate.net These in silico approaches accelerate the design-synthesize-test cycle by predicting the properties and biological activities of novel compounds before their actual synthesis. researchgate.netejpmr.com

Molecular docking is a widely used computational technique to predict the binding orientation of small molecules to their protein targets. This method has been instrumental in understanding the structure-activity relationships (SAR) of quinolinone derivatives. For instance, docking studies have been used to investigate the interactions of quinoline derivatives with the active site of enzymes like CYP450, providing insights for designing more potent and selective inhibitors. wjpsonline.comejpmr.com Similarly, docking simulations have helped in identifying quinolone derivatives with high affinity for the PI3Kα receptor, a key target in cancer. qeios.com

Beyond simple docking, more advanced computational strategies such as molecular dynamics (MD) simulations and free energy perturbation (FEP) are being employed. depositolegale.it These methods provide a more dynamic picture of the ligand-receptor interactions and can more accurately predict binding affinities. depositolegale.it Quantitative Structure-Activity Relationship (QSAR) studies are also used to build mathematical models that correlate the chemical structure of quinolinone derivatives with their biological activity, further guiding the design of new analogues. wjpsonline.com

Computational tools are also crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. mdpi.com By identifying potential liabilities early in the drug discovery process, these methods help in prioritizing the synthesis of compounds with more favorable drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 6-acetylquinolin-2(1H)-one derivatives?

- Methodological Answer : The synthesis typically involves N-acylation or alkylation reactions. For example, acetic anhydride/pyridine-mediated acetylation of quinolin-2(1H)-one precursors is a common route . Regioselective alkylation can be achieved using alkyl halides or bromoacetophenone under reflux conditions in polar solvents like ethanol . Optimization of reaction time and temperature is critical to minimize side products. Structural confirmation relies on IR (C=O stretching at ~1660 cm⁻¹), ¹H/¹³C NMR (characteristic aromatic and acetyl proton signals), and mass spectrometry .

Q. Which spectroscopic techniques are essential for characterizing quinolin-2(1H)-one derivatives?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1660–1680 cm⁻¹) and hydroxyl groups (broad ~3200–3500 cm⁻¹) .

- ¹H NMR : Distinguishes aromatic protons (δ 6.5–8.5 ppm), acetyl groups (singlet at δ ~2.5 ppm), and substituent-specific shifts (e.g., methoxy at δ ~3.8 ppm) .

- X-ray crystallography : Resolves hydrogen bonding networks and molecular packing, with refinement parameters (e.g., R factor < 0.05) ensuring accuracy .

Q. What safety protocols are recommended for handling quinolin-2(1H)-one derivatives?

- Methodological Answer : Based on MSDS

- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work in a fume hood to prevent inhalation of harmful vapors.

- First aid: For skin contact, wash with soap/water; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data among quinolin-2(1H)-one derivatives?

- Methodological Answer : Contradictions often arise from substituent effects and assay conditions. For example:

- Substituent analysis : Fluoro-substituted derivatives (e.g., 6a in ) show enhanced activity against P. aeruginosa (MIC = 16 µg/mL) compared to chloro analogs.

- Assay standardization : Use consistent twofold serial dilution techniques and positive controls (e.g., streptomycin) to normalize results .

- Statistical validation : Apply ANOVA or t-tests to compare MIC values across multiple replicates .

Q. What strategies improve regioselectivity in alkylation reactions of quinolin-2(1H)-one derivatives?

- Methodological Answer :

- Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the quinolinone nitrogen .

- Catalysts : Base catalysts (e.g., DBU) enhance deprotonation of the NH group, directing alkylation to the 1-position .

- Temperature control : Lower temperatures (0–25°C) reduce competing O-alkylation pathways .

Q. How can hydrogen bonding interactions in quinolin-2(1H)-one crystals be analyzed using X-ray diffraction?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (296 K, Mo-Kα radiation) to resolve intermolecular interactions.

- Refinement : Apply SHELXL software to model hydrogen atoms as riding (C–H = 0.93 Å, N–H = 0.86 Å) with isotropic displacement parameters .

- Analysis : Identify O–H···O/N hydrogen bonds (2.7–3.0 Å) and π-π stacking (3.5–4.0 Å) to correlate crystal packing with solubility/stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.